molecular formula C21H16ClNO4S2 B11441521 5-[(2-Chlorobenzyl)sulfanyl]-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole

5-[(2-Chlorobenzyl)sulfanyl]-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole

Cat. No.: B11441521
M. Wt: 445.9 g/mol
InChI Key: ZTFZUOOCKUHSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl, furan, and oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Chlorophenyl Methyl Sulfide: This step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide.

    Synthesis of the Furan Derivative: The furan ring is introduced through a cyclization reaction involving furfural and an appropriate reagent.

    Formation of the Oxazole Ring: The oxazole ring is synthesized via a cyclization reaction involving an amide and a suitable dehydrating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(2-BROMOPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE
  • 5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE

Uniqueness

The uniqueness of 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-2-(FURAN-2-YL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOLE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interaction with biological targets, differentiating it from similar compounds with different substituents.

Properties

Molecular Formula

C21H16ClNO4S2

Molecular Weight

445.9 g/mol

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole

InChI

InChI=1S/C21H16ClNO4S2/c1-14-8-10-16(11-9-14)29(24,25)20-21(27-19(23-20)18-7-4-12-26-18)28-13-15-5-2-3-6-17(15)22/h2-12H,13H2,1H3

InChI Key

ZTFZUOOCKUHSRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.